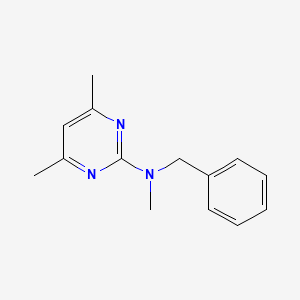

![molecular formula C17H14N4OS B6512918 3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 578761-70-3](/img/structure/B6512918.png)

3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to a class of compounds known as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been studied for their potential therapeutic properties .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of dibenzoylacetylene and triazole derivatives . Another method involves condensing 4-amino-5-substituted-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides .Molecular Structure Analysis

The molecular structure of these compounds involves a rigid [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is important for maintaining the compound’s biological activity .Chemical Reactions Analysis

These compounds have been evaluated against various enzymes and microorganisms. For example, they have been tested for their ability to inhibit the urease enzyme . They have also been evaluated for their antimicrobial activity .Future Directions

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, including “3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine”, are a promising class of compounds with potential therapeutic applications. Future research could focus on further exploring their biological activity and optimizing their synthesis .

Mechanism of Action

Target of Action

The compound 3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been found to interact with several targets. It has shown promising results as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them important targets in cancer therapy.

Mode of Action

This compound interacts with its targets, leading to changes in their activity. It inhibits PARP-1, a protein involved in DNA repair, and EGFR, a receptor tyrosine kinase that regulates cell growth and differentiation . By inhibiting these proteins, the compound disrupts the normal functioning of cancer cells, leading to their death.

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair mechanism in cancer cells, leading to the accumulation of DNA damage and cell death . On the other hand, the inhibition of EGFR disrupts signal transduction pathways that regulate cell proliferation and survival .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which can impact its bioavailability and efficacy.

Result of Action

The compound’s action results in the death of cancer cells. It induces apoptosis in cancer cells by upregulating pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulating the anti-apoptotic gene Bcl2 . This leads to cell cycle arrest at the G2/M phase and ultimately cell death .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-22-15-10-6-5-9-13(15)16-18-19-17-21(16)20-14(11-23-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRYSMIDUVPSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B6512839.png)

![2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6512847.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6512854.png)

![4-cyclopropyl-1-methyl-3-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6512861.png)

![3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B6512866.png)

methyl}benzamide](/img/structure/B6512874.png)

![8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6512885.png)

![1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6512912.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512927.png)

![5-amino-1-[(4-ethylphenyl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512929.png)

![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6512935.png)

![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6512940.png)

![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B6512945.png)